4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride
Brand Name: Vulcanchem
CAS No.: 59921-72-1
VCID: VC18428644
InChI: InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H
SMILES:
Molecular Formula: C13H19ClFNO
Molecular Weight: 259.75 g/mol

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride

CAS No.: 59921-72-1

Cat. No.: VC18428644

Molecular Formula: C13H19ClFNO

Molecular Weight: 259.75 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride - 59921-72-1

Specification

CAS No. 59921-72-1
Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
IUPAC Name [4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride
Standard InChI InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H
Standard InChI Key QAMZKFCELBFJSS-UHFFFAOYSA-N
Canonical SMILES CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-]

Introduction

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the butyrophenone class of chemicals. It is characterized by a phenyl ring connected to a butyrophenone structure, with a fluorine atom at the para position relative to the butyrophenone moiety and an isopropyl amine substituent. This compound is of significant interest in pharmacology, particularly in the development of antipsychotic medications and other therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves several steps, including the modification of existing butyrophenone derivatives. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, using solvents like ethanol or methanol under reflux conditions can improve reaction efficiency.

Synthesis Steps:

  • Starting Materials: Butyrophenone derivatives

  • Reaction Conditions: Reflux in ethanol or methanol

  • Key Reagents: Isopropyl amine, fluorinating agents

Pharmacological Applications

Research indicates that compounds within this class can effectively reduce symptoms of psychosis by modulating dopaminergic activity. The mechanism of action primarily involves interaction with neurotransmitter receptors in the brain, which is typical for antipsychotic medications.

Research Findings and Future Directions

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride exemplifies how modifications to existing chemical frameworks can lead to new therapeutic agents with enhanced efficacy and safety profiles. Further research is needed to fully explore its potential in pharmacological applications.

Future Research Directions:

  • In Vivo Studies: Conducting animal studies to assess efficacy and safety.

  • Clinical Trials: Planning human clinical trials to evaluate therapeutic effects.

  • Structure Optimization: Modifying the compound to improve pharmacokinetic properties.

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